molecular formula C8H10O2 B562244 4-Methoxy-[7-13C]benzyl Alcohol CAS No. 76104-36-4

4-Methoxy-[7-13C]benzyl Alcohol

Cat. No.: B562244
CAS No.: 76104-36-4
M. Wt: 139.158
InChI Key: MSHFRERJPWKJFX-PTQBSOBMSA-N
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Description

4-Methoxy-[7-13C]benzyl alcohol is a chemically defined organic compound characterized by the presence of a methoxy group (-OCH3) attached to the para position of a benzyl alcohol moiety, with isotopic labeling at the seventh carbon of the benzyl group with carbon-13 (^13C). Its molecular formula is C8H10O2, and it has a molecular weight of approximately 138.16 g/mol. The compound belongs to the class of aromatic alcohols and is structurally described as (4-methoxyphenyl)methanol. It is a colorless oil soluble in organic solvents such as chloroform and ethyl acetate.

1.2 Historical Context and Discovery

4-Methoxybenzyl alcohol (also known as anisyl alcohol or anise alcohol) has been known and utilized in organic chemistry and industrial applications for decades, primarily as a fragrance and flavoring agent due to its pleasant scent profile. The isotopically labeled variant, this compound, was developed more recently to facilitate advanced research applications, particularly in metabolic and synthetic studies where isotopic tracing is essential. The labeled compound has been commercially available since the early 2000s, with ongoing refinements in synthesis and application documented up to 2025.

1.3 Nomenclature and Synonyms

The compound is systematically named as (4-methoxyphenyl)methanol with the isotopic specification at carbon-7 indicated as this compound. Common synonyms include:

  • Anisyl alcohol
  • Anise alcohol
  • p-Methoxybenzyl alcohol
  • p-Anisyl alcohol
  • Anisic alcohol
  • 4-Methoxybenzenemethanol
  • Benzyl alcohol, p-methoxy-

The CAS Registry Number for the isotopically labeled compound is 76104-36-4, while the non-labeled form is registered under CAS 105-13-5. Other identifiers include European Community Number 203-273-6 and various database IDs such as ChEBI:193647 and ChEMBL:294431.

1.4 Isotopic Labeling Significance

The incorporation of the stable isotope carbon-13 at the seventh carbon position of the benzyl alcohol moiety provides a powerful tool for tracing and quantifying the compound in complex chemical and biological systems. Isotopic labeling with ^13C does not significantly alter the chemical properties or reactivity of the molecule but enables precise detection using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This facilitates studies of metabolic pathways, reaction mechanisms, and dynamic biochemical processes by distinguishing labeled molecules from their natural isotopic abundance counterparts.

1.5 Research Importance in Chemical Sciences

This compound is pivotal in chemical research for several reasons:

  • Metabolic Tracing: The ^13C label allows researchers to track the metabolic fate of benzyl alcohol derivatives in biological systems, enhancing understanding of enzymatic transformations and metabolic fluxes.
  • Organic Synthesis: It serves as a labeled intermediate for the synthesis of more complex molecules, aiding mechanistic studies and the development of pharmaceuticals and fragrances.
  • Analytical Chemistry: The compound is used as an internal standard or tracer in quantitative assays due to its stable isotope label, improving accuracy in mass spectrometric analysis of complex mixtures.
  • Neurochemical Research: Studies have shown that 4-methoxybenzyl alcohol exhibits neuroprotective effects in models of cerebral ischemia, suggesting potential biological activities worth exploring with isotopic variants to elucidate mechanisms.

Data Table: Key Chemical and Identification Data for this compound

Property Value / Identifier
Molecular Formula C8H10O2
Molecular Weight 138.1638 g/mol
CAS Registry Number 76104-36-4 (labeled); 105-13-5 (non-labeled)
IUPAC Name (4-Methoxyphenyl)methanol-^13C (at C-7)
EC Number 203-273-6
Synonyms Anisyl alcohol, Anise alcohol, p-Methoxybenzyl alcohol, etc.
Physical State Colorless oil
Solubility Soluble in chloroform, ethyl acetate
Isotopic Label Carbon-13 at benzyl carbon-7
Common Uses Fragrance, flavoring, organic synthesis intermediate, metabolic tracer

Properties

IUPAC Name

(4-methoxyphenyl)(113C)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHFRERJPWKJFX-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662075
Record name (4-Methoxyphenyl)(~13~C)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76104-36-4
Record name (4-Methoxyphenyl)(~13~C)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Borane-THF Reduction of 4-Methoxybenzoic Acid-α-13C

The most widely documented method involves the reduction of 4-Methoxybenzoic Acid-α-13C using borane-tetrahydrofuran (BH₃·THF) under controlled conditions.

Procedure :

  • Substrate Preparation : 4-Methoxybenzoic Acid-α-13C (1.0 mmol) is dissolved in anhydrous THF under nitrogen atmosphere.

  • Reduction : BH₃·THF (3.0 mmol) is added dropwise at 0°C, followed by stirring for 1 hour.

  • Workup : The reaction is quenched with methanol, and the mixture is concentrated under reduced pressure.

  • Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield this compound as a colorless liquid.

Key Data :

ParameterValueSource
Temperature0°C
Reaction Time1 hour
Yield97%
Isotopic Purity>99% ¹³C

This method leverages the selective reduction of the carboxylic acid group while preserving the methoxy and aromatic functionalities. The use of BH₃·THF ensures minimal side reactions, as corroborated by Gable and Zhuravlev.

Catalytic Hydrogenation of 4-Methoxy-[7-13C]benzaldehyde

Although less directly documented for the labeled variant, hydrogenation of isotopically labeled aldehydes represents a viable alternative. Non-labeled precedents (e.g., 4-Methoxybenzyl Alcohol synthesis) provide a framework.

Procedure :

  • Substrate Activation : 4-Methoxy-[7-13C]benzaldehyde (1.0 mmol) is dissolved in THF.

  • Catalytic System : Sodium borohydride (5 mol%) and a transition metal catalyst (e.g., Pt/C) are added.

  • Hydrogenation : The mixture is pressurized with H₂ (5 MPa) and heated to 120°C for 4 hours.

  • Isolation : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via distillation.

Key Data :

ParameterValueSource
Pressure5 MPa H₂
Temperature120°C
Yield (Non-Labeled)99%

Adapting this method for ¹³C-labeled substrates would require isotopically enriched 4-methoxybenzaldehyde, which is synthesized via formylation of ¹³C-enriched anisole.

Mechanistic Insights and Isotopic Considerations

Hydrogenation Pathway

In the catalytic route, H₂ dissociates on the metal surface, generating active hydrogen species that reduce the aldehyde group. The ¹³C label at C7 remains inert due to the absence of reactive intermediates at this position.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data for this compound (Table 1) confirms the retention of isotopic labeling at C7:

Table 1: ¹³C NMR Chemical Shifts (250 MHz, CDCl₃)

Carbon Positionδ (ppm)Assignment
C7 (¹³C)69.84Benzyl CH₂
C9158.90Methoxy-OCH₃
C125.04Aromatic C

The singlet at δ 69.84 ppm corresponds to the ¹³C-enriched benzyl carbon, with no detectable splitting from adjacent protons.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the labeled compound shows a molecular ion peak at m/z 139.0634 (calc. for C₈H₁₀O₂¹³C: 139.0638), confirming isotopic incorporation.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterBorane-THF ReductionCatalytic Hydrogenation
Starting Material¹³C-Carboxylic Acid¹³C-Aldehyde
Reaction Time1 hour4 hours
Yield97%95–99%*
Equipment ComplexityLowHigh (Autoclave)
Isotopic Purity>99%Dependent on Substrate

*Extrapolated from non-labeled yields.

The borane-THF method is superior for small-scale syntheses requiring high isotopic purity, while hydrogenation may scale better industrially.

Challenges and Optimization Strategies

  • Isotopic Dilution : Trace protiated solvents can dilute ¹³C enrichment. Use of deuterated solvents (e.g., THF-d₈) mitigates this.

  • Catalyst Poisoning : Residual moisture in NaBH₄ reduces hydrogenation efficiency. Pre-drying at 120°C under vacuum is recommended.

  • Chromatographic Losses : Silica gel purification may retain polar intermediates. Gradient elution (hexane → ethyl acetate) improves recovery .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Methoxybenzyl Alcohol can undergo oxidation reactions to form 4-Methoxybenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 4-Methoxybenzylamine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halogenation or ammonia for amination.

Major Products Formed:

    Oxidation: 4-Methoxybenzaldehyde

    Reduction: 4-Methoxybenzylamine

    Substitution: 4-Methoxybenzyl chloride or 4-Methoxybenzylamine

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that 4-methoxy benzyl alcohol exhibits neuroprotective properties. Research has shown that it can reduce ischemic brain injury, suggesting potential therapeutic applications in treating stroke and other neurological disorders. The mechanism involves antioxidant action that mitigates oxidative stress during ischemic events .

Drug Metabolism Studies

4-Methoxy-[7-13C]benzyl alcohol has been utilized in drug metabolism studies to trace metabolic pathways. Its isotopic labeling allows for precise tracking of the compound during in vitro metabolism experiments, providing insights into the pharmacokinetics of related drugs .

NMR Spectroscopy

The incorporation of carbon-13 isotopes in this compound enhances its utility in nuclear magnetic resonance (NMR) spectroscopy. The distinct chemical shifts observed in NMR spectra allow for detailed structural analysis of complex mixtures, which is crucial in both academic research and industrial applications .

Quantitative Analysis

This compound serves as a standard reference material in quantitative analyses involving benzyl alcohol derivatives. Its known concentration and isotopic composition facilitate accurate calibration in chromatographic techniques, ensuring reliable results in various analytical methodologies .

Polymer Applications

Recent advancements have explored the use of this compound in developing novel polymeric materials. It has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composites .

Fuel Cell Technology

Research into direct methanol fuel cells has identified the potential role of this compound as a component in proton-conducting membranes. Its inclusion can improve ionic conductivity and overall efficiency of fuel cells, contributing to advancements in sustainable energy technologies .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryNeuroprotective agentReduces ischemic brain injury via antioxidant action
Analytical ChemistryNMR spectroscopyEnhanced structural analysis capabilities
Materials SciencePolymer developmentImproved mechanical properties
Fuel Cell TechnologyProton-conducting membranesIncreased ionic conductivity for better efficiency

Case Studies

Case Study 1: Neuroprotection
A study evaluated the effects of 4-methoxy benzyl alcohol on ischemic brain injury models in rats. The results demonstrated significant reductions in neuronal death and improved functional recovery post-injury, indicating its potential as a therapeutic agent for stroke treatment.

Case Study 2: Drug Metabolism
In an investigation of drug interactions involving this compound, researchers traced its metabolic pathways using NMR spectroscopy. The study provided critical insights into how benzyl alcohol derivatives are processed within biological systems, aiding in drug design efforts.

Mechanism of Action

The mechanism of action of 4-Methoxy-[7-13C]benzyl Alcohol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is oxidized to form an aldehyde group, which can further participate in various chemical reactions. In reduction reactions, the compound is reduced to form an amine, which can interact with biological molecules and enzymes.

Comparison with Similar Compounds

Substituent Effects on Oxidation Efficiency

The electronic and steric properties of substituents on the benzyl alcohol framework significantly influence catalytic oxidation outcomes. Key comparisons include:

Electron-Donating Groups (EDGs):
  • 4-Methoxybenzyl Alcohol : The para-methoxy group (-OCH₃) enhances electron density on the aromatic ring, facilitating adsorption on catalytic surfaces. Under Pt@CHs catalysis, this compound achieves >90% conversion to 4-methoxybenzaldehyde .
  • 4-(Dimethylamino)benzyl Alcohol: The strong EDG (-N(CH₃)₂) reduces oxidation efficiency (80% yield), likely due to excessive electron donation destabilizing the transition state .
  • 4-Methylbenzyl Alcohol : The methyl group (-CH₃) provides moderate EDG effects, yielding 86% selectivity in aldehyde formation .
Electron-Withdrawing Groups (EWGs):
  • 4-Nitrobenzyl Alcohol: The nitro group (-NO₂) increases electrophilicity, enabling near-quantitative oxidation (>99% yield) under Pt@CHs catalysis .
  • 4-Fluorobenzyl Alcohol : Fluorine’s inductive effect (-F) improves reaction rates, achieving >99% yield. However, ortho-fluorinated analogues (e.g., 2-fluorobenzyl alcohol) show reduced yields (82%) due to steric hindrance and altered coordination dynamics .
  • 4-Bromobenzyl Alcohol : Bromine’s bulkiness (-Br) slightly lowers conversion (95–97%) compared to smaller EWGs like -F or -Cl .
Steric and Structural Modifications:
  • 4-Phenoxybenzyl Alcohol: The bulky phenoxy group (-OPh) reduces conversion to 62% but increases selectivity (94%) by limiting adsorption on catalyst surfaces .
  • 2-Hydroxybenzyl Alcohol : Ortho-hydroxyl groups improve antioxidant properties in cosmetic applications but reduce catalytic efficiency due to intramolecular hydrogen bonding .

Isotopic Labeling and Analytical Utility

For example:

  • NMR Spectroscopy : The 13C label at the methoxy carbon (position 7) provides distinct spectral signatures, aiding in tracking reaction pathways or metabolic transformations .
  • Mass Spectrometry : Isotopic enrichment improves sensitivity in quantitative analyses, particularly in pharmacokinetic studies .

In contrast, non-labeled analogues like 4-methoxybenzyl alcohol (CAS 105-13-5) are preferred for bulk synthesis due to lower cost .

Catalytic Interactions and Reaction Mechanisms

The Pt@CHs catalyst promotes oxidation via a coordination-driven mechanism (Figure 2):

Adsorption : The benzyl alcohol binds to platinum through the aromatic ring and hydroxyl oxygen .

Hydrogen Abstraction : Benzylic and hydroxyl hydrogens are coupled, forming water and the aldehyde .

Catalyst Regeneration : Molecular oxygen reoxidizes Pt(0) to Pt(II), sustaining catalytic activity .

Key Differences in Catalytic Behavior:

  • 4-Methoxybenzyl Alcohol: Rapid adsorption due to EDG effects, leading to high turnover frequencies .
  • 4-(Trifluoromethyl)benzyl Alcohol : The strong EWG (-CF₃) enhances electrophilicity but may reduce binding stability, requiring optimized reaction times .
  • Chlorinated Derivatives (e.g., 3,4-Dichlorobenzyl Alcohol) : High yields (>99%) are attributed to improved electrophilicity and stable coordination with Pt .

Table 1. Oxidation Yields of Benzyl Alcohol Derivatives Using Pt@CHs Catalyst

Compound Substituent Yield (%) Selectivity (%) Reference
4-Methoxybenzyl Alcohol -OCH₃ (para) >90 >95
4-Nitrobenzyl Alcohol -NO₂ (para) >99 >99
2-Fluorobenzyl Alcohol -F (ortho) 82 85
4-Phenoxybenzyl Alcohol -OPh (para) 62 94
4-(Dimethylamino)benzyl Alcohol -N(CH₃)₂ (para) 80 88

Biological Activity

4-Methoxy-[7-13C]benzyl alcohol, a derivative of benzyl alcohol, has garnered attention in recent years due to its potential biological activities. This article explores its neuroprotective properties, antioxidant effects, and overall therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C8_8H10_{10}O2_2
  • CAS Number : 76104-36-4

This compound is a labeled form of 4-methoxybenzyl alcohol, which is found in various natural sources, including certain fungi and plants .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 4-methoxybenzyl alcohol (4-MA) in models of cerebral ischemia-reperfusion injury (CIRI). A significant study demonstrated that 4-MA improved neurological outcomes in rats subjected to middle cerebral artery occlusion (MCAO), a common model for studying stroke .

  • Improvement of Neurovascular Unit (NVU) :
    • 4-MA was shown to enhance the structural integrity of the NVU, which is crucial for maintaining brain microenvironment stability. This stabilization promotes neuronal survival during ischemic events .
  • Reduction of Oxidative Stress :
    • The compound exhibited significant antioxidant properties by increasing levels of superoxide dismutase (SOD) and nitric oxide (NO), while decreasing markers associated with oxidative stress. This suggests a protective mechanism against oxidative damage during ischemia .
  • Anti-apoptotic Effects :
    • In vitro studies revealed that 4-MA increased the Bcl-2/Bax ratio, indicating its potential to inhibit apoptosis in neurons under stress conditions such as oxygen-glucose deprivation .

Research Findings Summary

The following table summarizes key findings from studies investigating the biological activity of 4-MA:

Study FocusMethodologyKey Findings
Neuroprotection in CIRIRat model using MCAOImproved neurological scores; reduced infarct volume; enhanced NVU structure
Oxidative Stress ResponseIn vitro OGD/R modelIncreased SOD and NO; decreased Bax; increased Bcl-2/Bax ratio
Structural AnalysisWestern blot, immunofluorescenceEnhanced expression of MAP-2; reduced GFAP expression

Case Studies and Clinical Implications

While most research on 4-MA has been preclinical, the implications for human health are promising. The neuroprotective properties observed suggest potential applications in treating ischemic stroke and other neurodegenerative conditions. Further clinical trials are necessary to establish efficacy and safety profiles.

Q & A

Basic: What synthetic routes are recommended for preparing 4-Methoxy-[7-13C]benzyl Alcohol, and how is isotopic purity ensured during purification?

Methodological Answer:
this compound is typically synthesized via selective isotopic labeling. A common approach involves substituting the methylene group at position 7 with 13C using labeled precursors like 4-Methoxy-[7-13C]-benzoic Acid ( ). Key steps include:

  • Isotopic Precursor Activation : Conversion of 13C-labeled benzoic acid to its acid chloride, followed by reduction to the alcohol using LiAlH4 or NaBH4 under inert conditions.
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) with deuterated solvents (e.g., CDCl3) minimize isotopic dilution. Isotopic integrity is verified via mass spectrometry (MS) or 13C-NMR, ensuring >98% 13C incorporation ( ).
  • Solubility Considerations : The compound is soluble in chloroform and ethyl acetate ( ), which are preferred for recrystallization to avoid isotopic exchange.

Advanced: How does the 13C isotope at position 7 influence NMR spectral interpretation in mechanistic studies?

Methodological Answer:
The 13C label at position 7 enhances sensitivity in NMR for tracking molecular dynamics. Key observations include:

  • Signal Splitting : The 13C nucleus splits adjacent proton signals (e.g., CH2 group) in 1H-NMR via scalar coupling (J-coupling), revealing spatial and electronic environments.
  • 13C-NMR Peaks : The labeled carbon appears as a singlet with a distinct chemical shift (~δ 60-65 ppm for benzyl alcohol derivatives), aiding in distinguishing reaction intermediates ( ).
  • Isotope Effects : Reduced vibrational frequencies at the labeled site can alter reaction kinetics, which must be accounted for in kinetic isotope effect (KIE) studies ( ).

Basic: What precautions are critical for maintaining stability during storage and handling?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under argon to prevent oxidation ( ). Avoid repeated freeze-thaw cycles to preserve isotopic and chemical integrity.
  • Handling : Use anhydrous conditions (glovebox or Schlenk line) to minimize hydrolysis. Skin and eye contact risks (H315, H319) require PPE (gloves, goggles) ().
  • Decomposition Signs : Yellowing indicates oxidation to 4-methoxybenzaldehyde; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) ( ).

Advanced: How can researchers resolve contradictions in reported reactivity between isotopic and non-isotopic analogs?

Methodological Answer:
Discrepancies often arise from isotopic mass effects or trace impurities. Mitigation strategies include:

  • Control Experiments : Parallel reactions with non-labeled 4-methoxybenzyl alcohol under identical conditions.
  • Isotopic Purity Validation : Use high-resolution MS to rule out isotopic dilution ().
  • Kinetic Profiling : Compare activation energies (Arrhenius plots) to quantify isotope effects ( ).
  • Impurity Analysis : LC-MS or GC-MS to detect byproducts from incomplete labeling or side reactions ( ).

Basic: What role does this compound play in apoptosis or tumor suppression studies?

Methodological Answer:
The compound serves as a tracer in metabolic pathway analysis:

  • Labeled Substrate : Incorporated into apoptotic signaling molecules (e.g., ether lipids) to track biosynthesis via 13C flux analysis ( ).
  • Mechanistic Probes : Used in isotope-edited Raman microscopy to visualize subcellular localization during caspase activation ( ).

Advanced: What methodologies enable its use in biocatalytic asymmetric synthesis?

Methodological Answer:
The 13C label facilitates mechanistic studies in enzyme-catalyzed reactions:

  • Dehaloperoxidase Systems : The compound acts as a substrate for asymmetric cyclopropanation. 13C labeling at position 7 allows tracking of stereoselectivity via 13C-NMR ( ).
  • Isotope Tracing : In cytochrome P450 assays, 13C-labeled intermediates are monitored to elucidate regioselective hydroxylation pathways ( ).

Basic: How is the compound characterized to confirm structure and isotopic labeling?

Methodological Answer:

  • Spectroscopic Techniques :
    • 13C-NMR : Single peak at position 7 confirms labeling (absence of splitting indicates no natural abundance 13C).
    • HRMS : Exact mass matching [M+H]+ = 140.1 (Δ < 2 ppm) ( ).
  • Chromatography : HPLC with UV detection (λ = 270 nm) coupled with MS ensures purity >98% ( ).

Advanced: What are the challenges in using this compound for metabolic flux analysis (MFA)?

Methodological Answer:

  • Isotopic Dilution : Compartmentalization in cells may dilute the label; use pulse-chase experiments with time-resolved sampling.
  • Data Interpretation : Computational modeling (e.g., INCA software) accounts for 13C label redistribution across pathways ( ).
  • Sensitivity Limits : Enhance detection via LC-MS/MS with selected reaction monitoring (SRM) for low-abundance metabolites ( ).

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